molecular formula C19H21N9O B6467928 3-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine-2-carbonitrile CAS No. 2640949-57-9

3-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine-2-carbonitrile

Numéro de catalogue: B6467928
Numéro CAS: 2640949-57-9
Poids moléculaire: 391.4 g/mol
Clé InChI: LRJVDSFUSKGPCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{5-[9-(2-Methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine-2-carbonitrile is a heterocyclic compound featuring a purine core (substituted with a 2-methoxyethyl group at the N9 position), fused to an octahydropyrrolo[3,4-c]pyrrole bicyclic system, and further linked to a pyrazine-2-carbonitrile moiety. The octahydropyrrolo[3,4-c]pyrrole system likely enhances conformational rigidity, while the pyrazine-carbonitrile group may influence solubility and binding interactions .

Propriétés

IUPAC Name

3-[5-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O/c1-29-5-4-26-12-25-16-18(26)23-11-24-19(16)28-9-13-7-27(8-14(13)10-28)17-15(6-20)21-2-3-22-17/h2-3,11-14H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJVDSFUSKGPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=CN=C5C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

BK12563: 3-[5-(9-Methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine-2-carbonitrile

  • Structural Differences : The methyl group at the purine N9 position replaces the 2-methoxyethyl group in the target compound.
  • Implications: The 2-methoxyethyl substituent in the target compound may confer improved solubility due to its polarity compared to the methyl group in BK12563.
  • Molecular Weight : BK12563 (C₁₇H₁₇N₉, MW 347.38 g/mol) is lighter than the target compound (C₂₀H₂₂N₁₀O, estimated MW ~442.45 g/mol) due to the absence of the methoxyethyl group .
Property Target Compound BK12563
Purine Substituent 9-(2-Methoxyethyl) 9-Methyl
Molecular Weight ~442.45 g/mol 347.38 g/mol
Solubility (Predicted) Moderate (polar group) Low (nonpolar substituent)

9-(2-Methoxyethyl)-6-[5-(1-Methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

  • Structural Differences : The pyrazine-2-carbonitrile group in the target compound is replaced by a 1-methylpyrazole-3-carbonyl moiety.
  • The pyrazine-carbonitrile in the target compound may enhance π-π stacking interactions with aromatic residues in binding sites.
  • Synthetic Accessibility : The pyrazole derivative’s synthesis involves Pd-catalyzed hydrogenation (similar to procedures in ), whereas the target compound likely requires nitrile-specific coupling steps .

Pyrazine-2-carbonitrile Derivatives with Cyclopentyl-Pyrrolotriazolopyrazine Systems

  • Example : 5-((1R,3S,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyloxy)pyrazine-2-carbonitrile.
  • Structural Differences : The bicyclic octahydropyrrolopyrrole in the target compound is replaced with a fused pyrrolotriazolopyrazine system and a cyclopentyl group.
  • Implications :
    • The triazolo-pyrazine system introduces additional hydrogen-bond acceptors, possibly improving affinity for kinase ATP-binding sites.
    • The cyclopentyl group may increase metabolic stability compared to the flexible octahydropyrrolopyrrole in the target compound .

Key Research Findings and Trends

Role of Substituents : The 2-methoxyethyl group in the target compound balances hydrophilicity and steric bulk, distinguishing it from analogs like BK12562. This group is commonly used in kinase inhibitors (e.g., imatinib derivatives) to improve pharmacokinetics .

Pyrrolopyrrole vs. Pyrrolotriazolopyrazine Scaffolds : The octahydropyrrolopyrrole in the target compound offers conformational rigidity but may limit metabolic stability compared to fused triazolo systems .

Synthetic Challenges : Derivatives with nitrile groups (e.g., the target compound) require careful handling under reducing conditions, as seen in , where nitrile stability was critical during deprotection steps .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.